1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]
Overview
Description
1,1’-Ethylenebis[4-(3-phenylpropyl)piperidine] is a chemical compound with the molecular formula C₃₀H₄₄N₂ and a molecular weight of 432.69 g/mol . This compound is characterized by its two piperidine rings connected by an ethylene bridge, each substituted with a 3-phenylpropyl group. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1,1’-Ethylenebis[4-(3-phenylpropyl)piperidine] typically involves the reaction of 4-(3-phenylpropyl)piperidine with ethylene dibromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the piperidine rings attack the carbon atoms of the ethylene dibromide, resulting in the formation of the ethylene bridge . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,1’-Ethylenebis[4-(3-phenylpropyl)piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Scientific Research Applications
1,1’-Ethylenebis[4-(3-phenylpropyl)piperidine] has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein-protein interactions and protein folding.
Mechanism of Action
The mechanism of action of 1,1’-Ethylenebis[4-(3-phenylpropyl)piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
1,1’-Ethylenebis[4-(3-phenylpropyl)piperidine] can be compared with other similar compounds, such as:
1,1’-Ethylenebis[4-(3-phenylpropyl)pyrrolidine]: This compound has a similar structure but with pyrrolidine rings instead of piperidine rings. It exhibits different chemical reactivity and biological activity.
1,1’-Ethylenebis[4-(3-phenylpropyl)morpholine]:
1,1’-Ethylenebis[4-(3-phenylpropyl)azepane]: This compound features azepane rings, leading to variations in its chemical behavior and biological effects.
1,1’-Ethylenebis[4-(3-phenylpropyl)piperidine] stands out due to its unique combination of piperidine rings and phenylpropyl groups, which contribute to its specific chemical and biological properties.
Properties
IUPAC Name |
4-(3-phenylpropyl)-1-[2-[4-(3-phenylpropyl)piperidin-1-yl]ethyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2/c1-3-9-27(10-4-1)13-7-15-29-17-21-31(22-18-29)25-26-32-23-19-30(20-24-32)16-8-14-28-11-5-2-6-12-28/h1-6,9-12,29-30H,7-8,13-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRJUECFRJEVQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCC2=CC=CC=C2)CCN3CCC(CC3)CCCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301208422 | |
Record name | 1,1′-(1,2-Ethanediyl)bis[4-(3-phenylpropyl)piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301208422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865076-03-5 | |
Record name | 1,1′-(1,2-Ethanediyl)bis[4-(3-phenylpropyl)piperidine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865076-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-(1,2-Ethanediyl)bis[4-(3-phenylpropyl)piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301208422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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